molecular formula C7H11N3 B11921663 4-((Methylamino)methyl)pyridin-3-amine

4-((Methylamino)methyl)pyridin-3-amine

Cat. No.: B11921663
M. Wt: 137.18 g/mol
InChI Key: HWKZKCLGIPDAEA-UHFFFAOYSA-N
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Description

4-((Methylamino)methyl)pyridin-3-amine is an organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Methylamino)methyl)pyridin-3-amine typically involves the reaction of 4-chloromethylpyridine with methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the substitution of the chlorine atom with the methylamino group.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-((Methylamino)methyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-((Methylamino)methyl)pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

  • 4-(Methylamino)pyridine
  • 4-(N-methylamino)pyridine
  • N-methylpyridin-4-amine

Comparison: 4-((Methylamino)methyl)pyridin-3-amine is unique due to the presence of both a methylamino group and a pyridin-3-amine structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. Additionally, its specific structure may confer unique biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-(methylaminomethyl)pyridin-3-amine

InChI

InChI=1S/C7H11N3/c1-9-4-6-2-3-10-5-7(6)8/h2-3,5,9H,4,8H2,1H3

InChI Key

HWKZKCLGIPDAEA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(C=NC=C1)N

Origin of Product

United States

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